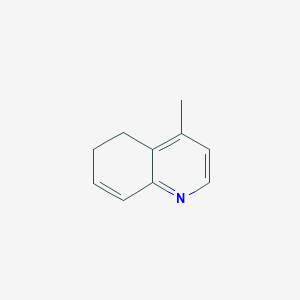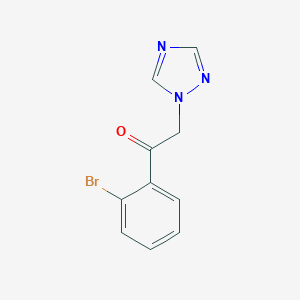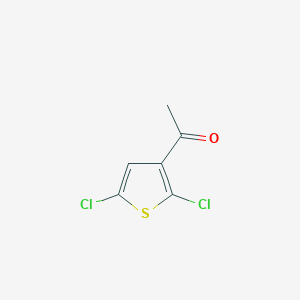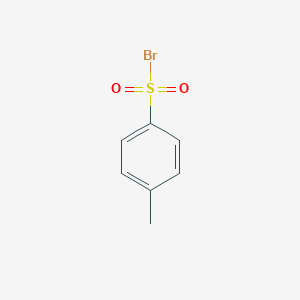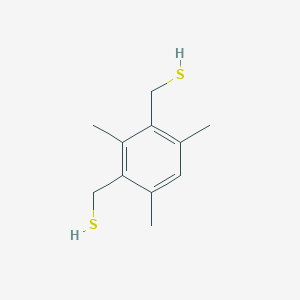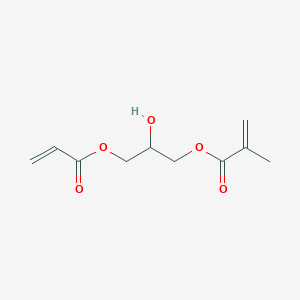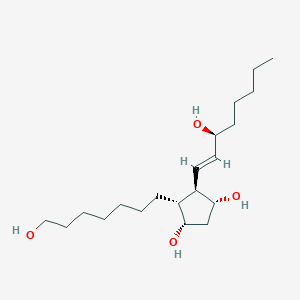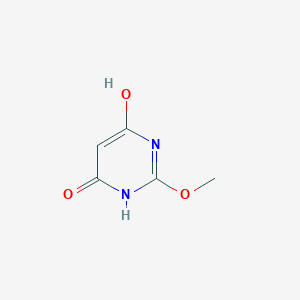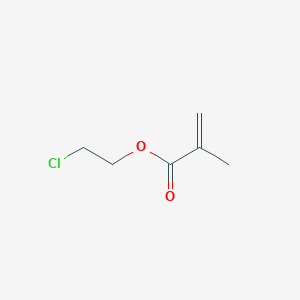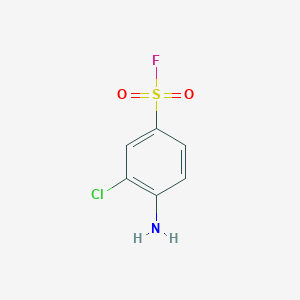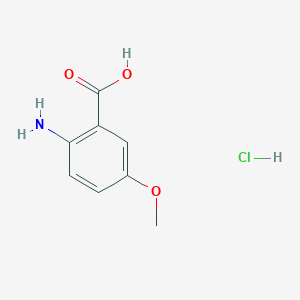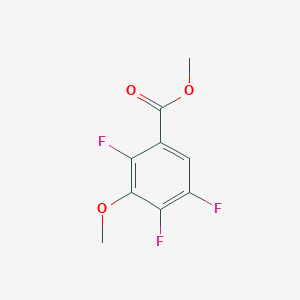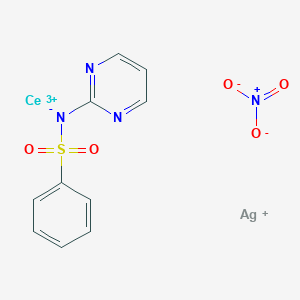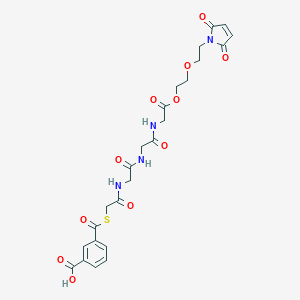
5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate, commonly referred to as Mal-PEG3-GGG, is a chemical compound used in scientific research for various purposes. This compound is a type of polyethylene glycol (PEG) derivative that has been modified with a maleimide group, making it a highly reactive molecule.
Mechanism Of Action
The mechanism of action of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG is based on its ability to react with thiol-containing biomolecules through a thiol-maleimide reaction. This reaction forms a covalent bond between the maleimide group in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG and the thiol group in the biomolecule, resulting in the formation of a stable conjugate. The 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate chain in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG provides a hydrophilic and flexible spacer that can improve the solubility and stability of the conjugate.
Biochemical And Physiological Effects
Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG has been shown to have minimal biochemical and physiological effects when used in scientific research. It is generally considered to be biocompatible and non-toxic, making it a safe and effective tool for protein modification, drug delivery, and bioconjugation.
Advantages And Limitations For Lab Experiments
The advantages of using Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG in lab experiments include its high reactivity, biocompatibility, and versatility. Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG can be used to modify a wide range of biomolecules, including proteins, peptides, and drugs, and can improve their solubility, stability, and bioavailability. The limitations of using Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG include its cost, which can be relatively high compared to other protein modification reagents, and its potential for non-specific conjugation, which can lead to the formation of unwanted side products.
Future Directions
There are several future directions for the use of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG in scientific research. One potential direction is the development of new conjugation strategies that can improve the specificity and efficiency of thiol-maleimide reactions. Another direction is the exploration of new applications for Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG, such as the modification of nucleic acids or carbohydrates. Additionally, the development of new 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate derivatives with different functional groups or chain lengths could expand the versatility of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG and other 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate-based reagents.
Synthesis Methods
The synthesis of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG involves the reaction of maleimide-activated 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate with a thiol-containing peptide, followed by the addition of glycine residues. The maleimide group in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG allows for the conjugation of the molecule to thiol-containing biomolecules, such as proteins or peptides, through a thiol-maleimide reaction.
Scientific Research Applications
Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG has been widely used in scientific research for various purposes, including protein modification, drug delivery, and bioconjugation. Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG is often used to attach 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate to proteins or peptides, which can improve their solubility, stability, and bioavailability. It is also used as a linker molecule to conjugate drugs or other biomolecules to proteins or peptides, which can improve their pharmacokinetics and targeting.
properties
CAS RN |
131274-04-9 |
|---|---|
Product Name |
5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate |
Molecular Formula |
C24H26N4O11S |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
InChI Key |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Other CAS RN |
131274-04-9 |
synonyms |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
